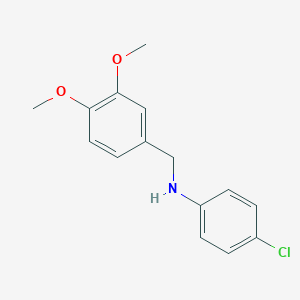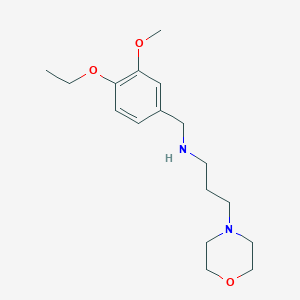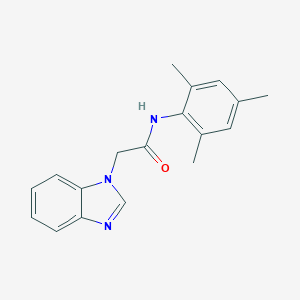
2-(1H-benzimidazol-1-yl)-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-1-yl)-N-mesitylacetamide, also known as BMA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BMA is a benzimidazole derivative that has been synthesized and studied for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-mesitylacetamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and high biocompatibility. This compound has been tested in vitro and in vivo and has shown no significant adverse effects on cells or tissues. This compound has also been shown to have good solubility and stability in various solvents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1H-benzimidazol-1-yl)-N-mesitylacetamide in lab experiments include its high purity, low toxicity, and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
For the research of 2-(1H-benzimidazol-1-yl)-N-mesitylacetamide include investigating its potential as a therapeutic agent for cancer treatment and as a ligand in the synthesis of MOFs.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-1-yl)-N-mesitylacetamide involves a multi-step process that begins with the reaction of mesitylene with chloroacetyl chloride to form mesityl chloroacetate. The mesityl chloroacetate is then reacted with o-phenylenediamine to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
2-(1H-benzimidazol-1-yl)-N-mesitylacetamide has shown potential in various scientific fields, including medicinal chemistry, organic synthesis, and material science. This compound has been studied for its antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications.
Propriétés
Formule moléculaire |
C18H19N3O |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-(benzimidazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O/c1-12-8-13(2)18(14(3)9-12)20-17(22)10-21-11-19-15-6-4-5-7-16(15)21/h4-9,11H,10H2,1-3H3,(H,20,22) |
Clé InChI |
DMMSDINROWABJK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=CC=CC=C32)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



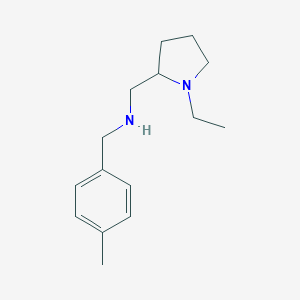
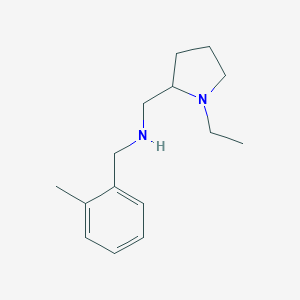
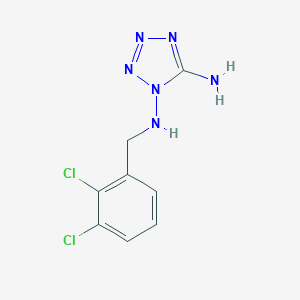
![N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262723.png)
![2-{[4-(Diethylamino)benzyl]amino}ethanol](/img/structure/B262726.png)



![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)
